2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
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Overview
Description
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material sciences due to their unique structural and chemical properties . This compound, in particular, features a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a sulfanyl-N-propan-2-ylacetamide moiety, making it a subject of interest for various scientific research applications.
Scientific Research Applications
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has several scientific research applications:
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target of the compound. Tetrazoles can form both aliphatic and aromatic heterocyclic compounds, which can stabilize the negative charge by delocalization .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Tetrazole derivatives are known to interact with a variety of biochemical pathways due to their versatile chemical structure .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Tetrazole derivatives can have a wide range of effects, depending on their specific chemical structure and the biological targets they interact with .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. Tetrazoles are known to be stable under a variety of conditions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrazole derivatives, including 2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide, can be approached through several methods. One common method involves the [2+3] cycloaddition reaction between a nitrile and an azide . This reaction typically requires the in situ generation of hydrazoic acid, which can be hazardous. Therefore, safer alternatives using sodium azide and triethyl orthoformate have been developed .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to minimize environmental impact . The use of non-toxic reagents and easy extraction methods ensures high yields and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the tetrazole ring to its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitrogen oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of substituted tetrazole derivatives .
Comparison with Similar Compounds
Similar Compounds
5-Phenyltetrazole: Similar in structure but lacks the sulfanyl-N-propan-2-ylacetamide moiety.
1-(5-chloro-2-methylphenyl)tetrazole: Similar but without the sulfanyl group.
Tetrazolethiones: Contain a sulfur atom in the ring but differ in substitution patterns.
Uniqueness
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfanyl-N-propan-2-ylacetamide moiety enhances its potential for various applications, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-[1-(5-chloro-2-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5OS/c1-8(2)15-12(20)7-21-13-16-17-18-19(13)11-6-10(14)5-4-9(11)3/h4-6,8H,7H2,1-3H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPXDTUKJNHTJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=NN=N2)SCC(=O)NC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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